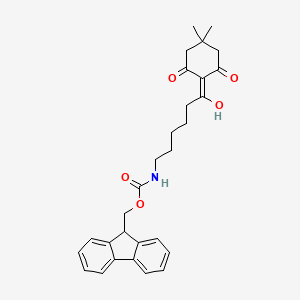
Fmoc-Aca-DIM
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 9-fluorenylmethoxycarbonyl-aminocaproic acid-dimethylimidazole (Fmoc-Aca-DIM) is a derivative of the fluorenylmethoxycarbonyl (Fmoc) group, which is widely used in organic synthesis, particularly in peptide synthesis. The Fmoc group is a protecting group for amines, allowing for selective reactions to occur without interference from the amine group. The addition of aminocaproic acid and dimethylimidazole enhances the compound’s versatility and functionality in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Aca-DIM typically involves the following steps:
Coupling with Dimethylimidazole: The protected aminocaproic acid is then coupled with dimethylimidazole using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent composition, and reaction time. The use of automated synthesis equipment and continuous flow reactors can further enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Deprotection: The Fmoc group can be removed under mildly basic conditions using reagents such as piperidine or morpholine.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF (20%) is commonly used for Fmoc deprotection.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products:
Scientific Research Applications
Chemistry: Fmoc-Aca-DIM is used in the synthesis of complex peptides and proteins. Its ability to protect amine groups while allowing selective reactions makes it valuable in solid-phase peptide synthesis .
Biology and Medicine: The compound is used in the development of peptide-based drugs and diagnostic tools. Its derivatives can be used to study protein-protein interactions and enzyme mechanisms .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of therapeutic peptides and small molecules. It is also used in the development of novel materials and biocompatible hydrogels .
Mechanism of Action
The mechanism of action of Fmoc-Aca-DIM involves the protection and deprotection of amine groups. The Fmoc group is introduced to the amine group, rendering it inactive during subsequent reactions. Upon completion of the desired reactions, the Fmoc group is removed under basic conditions, revealing the free amine group for further functionalization .
Comparison with Similar Compounds
9-fluorenylmethoxycarbonyl-lysine (Fmoc-Lys): Similar in structure but with lysine instead of aminocaproic acid.
tert-butyloxycarbonyl-aminocaproic acid (Boc-Aca): Uses tert-butyloxycarbonyl as the protecting group instead of Fmoc.
Uniqueness: Fmoc-Aca-DIM offers unique advantages in terms of stability and ease of deprotection. The Fmoc group is stable under acidic conditions, making it suitable for use in multi-step synthesis involving acid-sensitive compounds. Additionally, the presence of dimethylimidazole enhances its reactivity and versatility in various synthetic applications .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[6-(4,4-dimethyl-2,6-dioxocyclohexylidene)-6-hydroxyhexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33NO5/c1-29(2)16-25(32)27(26(33)17-29)24(31)14-4-3-9-15-30-28(34)35-18-23-21-12-7-5-10-19(21)20-11-6-8-13-22(20)23/h5-8,10-13,23,31H,3-4,9,14-18H2,1-2H3,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGCBHQGKHOXNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(=C(CCCCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33NO5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














